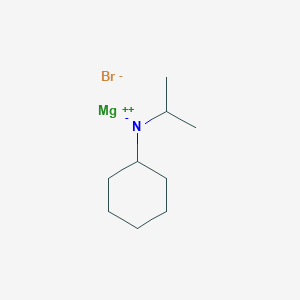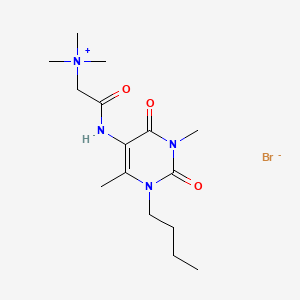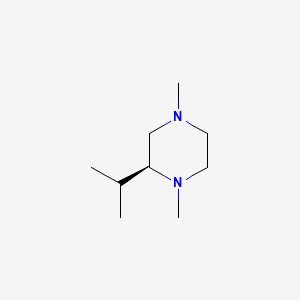
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide is a chemical compound with the molecular formula C9H18BrMgN. It is a type of organomagnesium compound, which is often used in organic synthesis due to its reactivity and versatility. This compound is particularly interesting due to its unique structure, which includes a cyclohexyl group, a propan-2-yl group, and an azanide group bonded to magnesium and bromide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide can be synthesized through the reaction of cyclohexylamine with isopropyl bromide in the presence of magnesium. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the magnesium from reacting with water. The reaction conditions usually involve moderate temperatures and an inert atmosphere to avoid oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of automated systems for mixing and temperature control helps in maintaining consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by another nucleophile.
Addition Reactions: The compound can add to carbonyl groups, forming new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic reactions.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions typically occur under anhydrous conditions to prevent the decomposition of the organomagnesium compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be a new organomagnesium compound with the nucleophile replacing the bromide ion .
Scientific Research Applications
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst in certain polymerization reactions, enhancing the efficiency and selectivity of the process.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form strong carbon-magnesium bonds.
Mechanism of Action
The mechanism of action of Magnesium;cyclohexyl(propan-2-yl)azanide;bromide involves the formation of a reactive organomagnesium intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmagnesium Bromide: Similar in structure but lacks the propan-2-yl group.
Isopropylmagnesium Bromide: Similar but lacks the cyclohexyl group.
Diisopropylmagnesium: Contains two isopropyl groups instead of one cyclohexyl and one isopropyl group.
Uniqueness
Magnesium;cyclohexyl(propan-2-yl)azanide;bromide is unique due to its combination of a cyclohexyl group and a propan-2-yl group bonded to magnesium. This unique structure provides it with distinct reactivity and selectivity in organic synthesis, making it a valuable reagent in various chemical processes .
Properties
CAS No. |
100207-82-7 |
|---|---|
Molecular Formula |
C9H18BrMgN |
Molecular Weight |
244.46 g/mol |
IUPAC Name |
magnesium;cyclohexyl(propan-2-yl)azanide;bromide |
InChI |
InChI=1S/C9H18N.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h8-9H,3-7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GJLKEMXUFZIYRN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N-]C1CCCCC1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)



![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)



